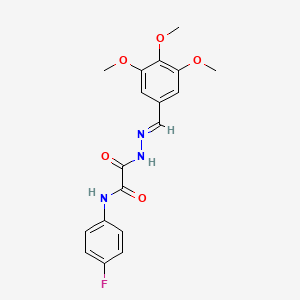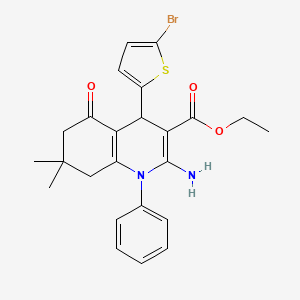![molecular formula C17H11NO B11541948 3-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11541948.png)
3-methyl-11H-indeno[1,2-b]quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-11H-indeno[1,2-b]quinolin-11-one is a nitrogen-containing heterocyclic compound with the molecular formula C17H11NO. This compound is part of the indenoquinolinone family, which is known for its diverse chemical reactivity and potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-11H-indeno[1,2-b]quinolin-11-one can be achieved through various synthetic routes. One common method involves the condensation of ninhydrin with o-phenylenediamine . Another approach is the Pd(II)-catalyzed remote C–H activation of 2-haloquinoline-3-carbaldehyde, which involves simultaneous C–H (aldehyde) and C–X bond activation .
Industrial Production Methods
the use of palladium-catalyzed reactions and other transition metal-catalyzed processes are likely to be employed due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-11H-indeno[1,2-b]quinolin-11-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions
Major Products
Scientific Research Applications
3-methyl-11H-indeno[1,2-b]quinolin-11-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-11H-indeno[1,2-b]quinolin-11-one involves its interaction with molecular targets such as c-Jun N-terminal kinase (JNK). The compound acts as a specific JNK inhibitor, which contributes to its anticancer and neuroprotective properties . The inhibition of JNK activity prevents the phosphorylation of downstream targets, thereby modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
11H-indeno[1,2-b]quinoxalin-11-one: Another nitrogen-containing heterocyclic compound with similar pharmacological activities.
Indenoquinolinone derivatives: These compounds share a similar core structure and exhibit various biological activities.
Quinoline derivatives: These compounds are known for their broad spectrum of bio-responses, including anticancer, antioxidant, and anti-inflammatory activities.
Uniqueness
Its diverse chemical reactivity also makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C17H11NO |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-methylindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H11NO/c1-10-6-7-12-13(8-10)16-14(17(12)19)9-11-4-2-3-5-15(11)18-16/h2-9H,1H3 |
InChI Key |
FVTYVLDLZBEBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC4=CC=CC=C4N=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11541880.png)
![4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11541885.png)
![N-benzyl-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11541888.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11541896.png)
![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11541901.png)
![N-(1-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11541906.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11541908.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl benzoate](/img/structure/B11541911.png)
![N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11541912.png)
![9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11541926.png)
![Methyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11541937.png)

![N'-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide](/img/structure/B11541955.png)
